![molecular formula C16H15F3N2O3 B3944693 N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3944693.png)
N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Descripción general
Descripción
N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C17H15F3N2O3. It is commonly known as MPTA and is used in scientific research for various purposes.
Mecanismo De Acción
MPTA works by reacting with NO, ONOO-, and O2- to form highly fluorescent products. The fluorescence intensity of the products is proportional to the concentration of the reactive oxygen species. MPTA has a high quantum yield and can be excited at a wavelength of 405 nm.
Biochemical and Physiological Effects:
MPTA has been shown to have minimal toxicity towards cells and tissues. It does not interfere with normal cellular processes and can be used to study the role of NO, ONOO-, and O2- in various biological systems. MPTA has been used to study the effects of these reactive oxygen species in cardiovascular diseases, neurodegenerative diseases, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTA has several advantages for lab experiments. It is highly sensitive and selective towards NO, ONOO-, and O2-. It can be used to monitor these reactive oxygen species in real-time and can be easily incorporated into various biological systems. However, MPTA has some limitations. It is not suitable for in vivo imaging due to its low tissue penetration. It also requires a fluorescent microscope for imaging, which can be expensive.
Direcciones Futuras
MPTA has several future directions for scientific research. It can be used to study the role of NO, ONOO-, and O2- in various diseases and can be used as a diagnostic tool for these diseases. MPTA can also be modified to improve its tissue penetration and imaging capabilities. Furthermore, MPTA can be used in combination with other probes to study the complex interactions between reactive oxygen species in biological systems.
Conclusion:
In conclusion, MPTA is a useful chemical compound in scientific research for the detection of NO, ONOO-, and O2-. It has high sensitivity and selectivity towards these reactive oxygen species and can be used to study their role in various diseases. MPTA has several advantages and limitations for lab experiments and has several future directions for scientific research.
Aplicaciones Científicas De Investigación
MPTA is used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. It has high sensitivity and selectivity towards NO and can be used to monitor NO levels in real-time. MPTA is also used as a fluorescent probe for the detection of peroxynitrite (ONOO-) and superoxide (O2-) in biological systems. It can be used to study the role of these reactive oxygen species in various diseases.
Propiedades
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-11-2-5-13(6-3-11)24-9-8-20-14-7-4-12(16(17,18)19)10-15(14)21(22)23/h2-7,10,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNIAGQVUXFYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



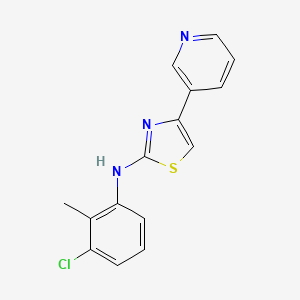
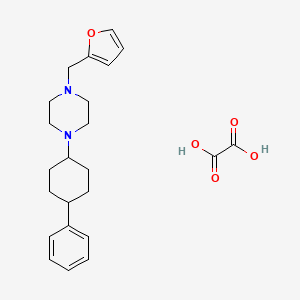
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B3944625.png)


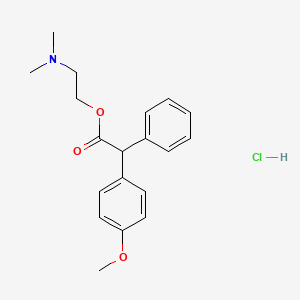

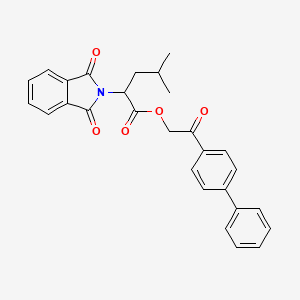
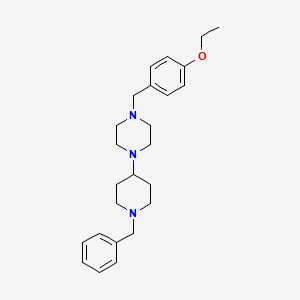
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3944681.png)
![3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B3944684.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3944689.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3944694.png)
![4-(4-ethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3944702.png)